molecular formula C8H18N2 B1265506 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 36510-95-9

[1-(Aminomethyl)cyclohexyl]methanamine

Cat. No.: B1265506
CAS No.: 36510-95-9
M. Wt: 142.24 g/mol
InChI Key: XZAHJRZBUWYCBM-UHFFFAOYSA-N
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Description

1,1-Cyclohexanedimethanamine is an organic compound belonging to the class of cycloaliphatic amines. It is characterized by a cyclohexane ring with two methanamine groups attached at the 1,1-positions. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Cyclohexanedimethanamine can be synthesized through the catalytic hydrogenation of m-xylylenediamine. This process involves the reduction of the aromatic ring to a cyclohexane ring while retaining the amine functionalities .

Industrial Production Methods: In industrial settings, the production of 1,1-Cyclohexanedimethanamine typically involves a two-step reaction process. The first step is the hydrogenation of m-xylylenediamine, followed by an isomerization reaction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclohexanedimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,1-Cyclohexanedimethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Cyclohexanedimethanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, facilitating the formation of stable complexes. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the polymers .

Comparison with Similar Compounds

Uniqueness: 1,1-Cyclohexanedimethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and act as a cross-linking agent makes it particularly valuable in the production of high-performance polymers .

Properties

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAHJRZBUWYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275717
Record name bis (aminomethyl) cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36510-95-9
Record name bis (aminomethyl) cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexane-1,1-dicarbonitrile (20.0 g) was taken up in dry Et2 (70 mL). This mixture was added dropwise to a suspension of LiAlH4 (17.0 g) in dry Et2O (250 mL) cooled in an ice bath. The mixture was stirred overnight at room temperature, cooled in an ice bath, and quenched by adding H2O (17.0 mL), 2M aqueous NaOH (34.0 mL) and again H2O (17 mL). The suspension was filtered, the filter cake was washed with Et2O, and the combined filtrates were evaporated to dryness yielding 20.8 g of a clear, colorless liquid. 1H NMR (400 MHz, CDCl3) δ 1.05-1.55 (m, 14H), 2.61 (s, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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